4-Amino-2-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-methoxybenzoic acid and related derivatives involves multiple steps, starting from basic materials such as 4-amino-2-hydroxybenzoic acid. One method involves methylation using dimethyl sulfate to produce methyl 4-amino-2-methoxybenzoate, followed by several reaction steps including bromination, ethylation, and oxidation to obtain the final product. The synthesis processes highlight the versatility and reactivity of the compound under various chemical conditions (Wang Yu, 2008).
Molecular Structure Analysis
Extensive investigations into the molecular structure of this compound derivatives have been conducted using various spectroscopic techniques. Studies involving FTIR, FT-Raman, UV-Visible, and NMR spectroscopy, along with density functional theory (DFT) calculations, provide deep insights into the electronic structure, vibrational modes, and overall stability of these compounds. These analyses are crucial for understanding the electronic and steric effects of substituents on the compound's behavior (V. Arjunan et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensation, cycloaddition, and oxidative coupling, demonstrating its reactivity and potential as a precursor for a wide range of organic compounds. These reactions are instrumental in the synthesis of heterocyclic compounds, polymers, and other complex organic molecules, showcasing the compound's versatility in organic synthesis (M. Shimizu et al., 2009).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, solubility, and crystal structure, are influenced by the molecular arrangement and intermolecular interactions. Research into these properties is essential for the compound's application in material science and formulation design.
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various reagents, are critical for its application in synthetic chemistry. Studies focusing on NMR, IR spectroscopy, and quantum chemical calculations provide valuable information on the compound's electron distribution, molecular orbitals, and potential reaction pathways (A. Poiyamozhi et al., 2012).
Scientific Research Applications
Nucleoside Protection : A study by Mishra and Misra (1986) in "Nucleic acids research" described the use of a related compound, 3-Methoxy-4-phenoxybenzoyl group, for protecting exocyclic amino groups of nucleosides. This results in stable, acid-resistant oligodeoxyribonucleotides useful in solid support synthesis (Mishra & Misra, 1986).
Anticoccidial Activity : Research by Rogers et al. (1964) in "Proceedings of the Society for Experimental Biology and Medicine" found that 4-amino-2-ethoxybenzoic acid and its derivatives exhibit potent anticoccidial activity, making them candidates for antiparasitic drugs (Rogers et al., 1964).
Glucosidase Inhibition : A 2008 study in "Planta medica" by Li et al. identified 2-amino-3,4-dihydroxy-5-methoxybenzoic acid from Cyclocarya paliurus leaves, showing significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, suggesting potential applications in diabetes treatment (Li et al., 2008).
Electronic and Optical Properties : Poiyamozhi et al. (2012) in the "Journal of Molecular Structure" studied 4-amino-5-chloro-2-methoxybenzoic acid (4A5Cl2MBA), revealing its structure, electronic properties, and potential in nonlinear optical and thermodynamic applications (Poiyamozhi et al., 2012).
Intermediate in Pharmaceutical Synthesis : Wang Yu (2008) described the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in amisulpride, via a multistep process starting from 4-amino-2-hydroxybenzoic acid, highlighting its significance in pharmaceutical manufacturing (Wang Yu, 2008).
Thermodynamic Properties : A study on the thermodynamics of aminomethoxybenzoic acids, including 4-Amino-2-methoxybenzoic acid, was conducted by Monte et al. (2010) in the "Journal of Chemical & Engineering Data". This research provided insights into their standard molar enthalpies and Gibbs energies of sublimation (Monte et al., 2010).
Bioproducts Synthesis : Wang et al. (2018) in "Applied Microbiology and Biotechnology" discussed the use of 4-Hydroxybenzoic acid (a related compound) as an intermediate for producing various bioproducts like resveratrol and gastrodin, with applications in food, cosmetics, and pharmacy (Wang et al., 2018).
Mechanism of Action
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Biochemical Pathways
It’s known that the compound is used in organic synthesis , suggesting it may play a role in various biochemical reactions.
Result of Action
It’s known that the compound is used in organic synthesis , suggesting it may have a variety of potential effects depending on the specific context of its use.
properties
IUPAC Name |
4-amino-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXRTRRJSMURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179564 | |
Record name | 4-Amino-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2486-80-8 | |
Record name | 4-Amino-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2486-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002486808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2486-80-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208766 | |
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Record name | 4-Amino-o-anisic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Amino-2-methoxybenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6RDG5EYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-Amino-2-methoxybenzoic acid used in the synthesis of compounds targeting the 5-HT3 receptor?
A1: this compound is a key building block in the synthesis of (S)-iodozacopride, a potent and selective antagonist of the 5-HT3 receptor [, ]. It serves as a precursor to deschloro-(S)-zacopride, which can then be radioiodinated to produce (S)-[125I]iodozacopride for use in binding studies. [] This approach allows researchers to investigate the affinity and selectivity of potential drug candidates for the 5-HT3 receptor, a target implicated in various neurological and gastrointestinal disorders.
Q2: How do the properties of this compound influence its use in polymer composites?
A2: this compound (AMBA) acts as an additive in maleic anhydride-grafted ethylene-propylene-diene terpolymer/zinc oxide (EPDM-g-MAH/ZnO) composites, significantly impacting their properties even at low concentrations (0.5 phr) []. The addition of AMBA reduces both the percent crystallinity and apparent crosslink density of the composite, with the former being influenced by the pKa value of AMBA. This modification leads to an overall improvement in the basic tensile properties of the composite material. []
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